bis(9-fluorenyl)ethane

Description

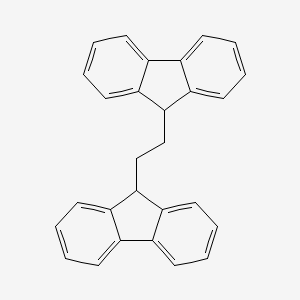

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[2-(9H-fluoren-9-yl)ethyl]-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKZVLRUVQUGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Preparative Routes to bis(9-fluorenyl)ethane Proligands

The synthesis of the this compound proligand, also known as 1,2-bis(9-fluorenyl)ethane, is a foundational step for creating bridged metallocene catalysts. The preparative routes are designed to construct the characteristic ethylene (B1197577) bridge linking two fluorenyl moieties.

Multi-Step Organic Synthesis Strategies (e.g., from fluorenyl lithium and 1,2-dibromoethane)

The most prevalent method for synthesizing 1,2-bis(9-fluorenyl)ethane involves a multi-step organic strategy centered on the nucleophilic character of the fluorenyl anion. The process begins with the deprotonation of fluorene (B118485) at the C-9 position, which is acidic due to the aromatic stabilization of the resulting anion.

The typical reaction sequence is as follows:

Formation of Fluorenyl Anion : Fluorene is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. An organolithium reagent, most commonly n-butyllithium (n-BuLi) or methyllithium (B1224462) (MeLi), is then added dropwise, typically at reduced temperatures (-78 °C to 0 °C) to control the exothermic reaction. This abstracts a proton from the C-9 position, yielding a solution of the fluorenyl lithium anion. researchgate.netgoogle.com

Nucleophilic Substitution : The solution of fluorenyl lithium is then treated with a suitable electrophile, 1,2-dibromoethane (B42909). The fluorenyl anion acts as a nucleophile, displacing the bromide ions in a double substitution reaction to form the carbon-carbon bonds that create the ethylene bridge. researchgate.net This step is often performed by adding the fluorenyl lithium solution to a solution of dibromoethane. researchgate.net

Workup and Purification : The reaction is quenched, typically with an aqueous solution of ammonium (B1175870) chloride, and the organic product is extracted. researchgate.net The crude product is then purified, often by recrystallization from solvents like ethanol, to yield 1,2-bis(9-fluorenyl)ethane as a solid. bohrium.com

The stoichiometry of the reactants is a critical parameter. Using approximately two equivalents of the fluorenyl anion to one equivalent of 1,2-dibromoethane favors the formation of the desired bridged product. researchgate.net

Table 1: Exemplary Reaction Conditions for 1,2-bis(9-fluorenyl)ethane Synthesis

| Reactant 1 | Reagent | Reactant 2 | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| Fluorene | n-Butyllithium | 1,2-Dibromoethane | Tetrahydrofuran | Dropwise addition of BuLi, followed by addition to dibromoethane solution. | researchgate.net |

| Fluorene | Methyllithium | 1,2-Dibromoethane | Diethyl Ether | Reaction at -78°C, warming to room temperature overnight. | google.com |

| Fluorenyl lithium | 1,2-Dibromoethane | - | Diethyl Ether | Stepwise reaction to form the final product. | researchgate.net |

Selective Functionalization Approaches

The properties of the final metallocene catalyst can be fine-tuned by introducing functional groups onto the fluorenyl rings. This can be achieved by using a functionalized fluorene derivative as the starting material in the synthesis described above.

Various functional groups can be introduced at different positions of the fluorene ring system prior to the bridging reaction. For instance, substituted fluorenes can be prepared through electrophilic substitution or other targeted synthetic routes. thieme-connect.de These pre-functionalized fluorenes, such as 2,7-di-tert-butylfluorene (B1308379) or 4-methylfluorene, can then be deprotonated at the C-9 position and reacted with 1,2-dibromoethane to yield symmetrically substituted this compound proligands. google.com This approach allows for the synthesis of a diverse library of proligands with tailored steric and electronic properties.

Synthesis of Metal-Complexed Ligands Derived from this compound

The this compound proligand is readily converted into a dianion, which serves as a ligand for a variety of transition metals and rare-earth elements. The ethylene bridge holds the two fluorenyl moieties in a specific orientation, creating a constrained geometry around the metal center, which is a key feature of ansa-metallocenes.

Routes to Zirconium and Hafnium this compound Complexes

Zirconium and hafnium complexes of this compound are among the most studied, primarily for their application in olefin polymerization. The synthesis of these ansa-metallocenes follows a general and effective procedure.

The synthetic route involves:

Formation of the Dianion : The 1,2-bis(9-fluorenyl)ethane proligand is dissolved in an ethereal solvent and treated with two equivalents of an organolithium reagent, such as methyllithium. This double deprotonation generates the dilithio salt of the ligand. google.com

Metathesis Reaction : The resulting dianion solution is then added to a slurry of either zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄) in a non-coordinating solvent like pentane (B18724) or toluene (B28343) at low temperature. google.com The reaction proceeds via a salt metathesis mechanism, where the dianionic ligand displaces two chloride ligands from the metal center.

Isolation : After the reaction, the resulting metallocene dichloride complex, [1,2-bis(9-fluorenyl)ethane]MCl₂ (where M = Zr or Hf), is isolated as a solid, often with good yields. google.comresearchgate.net

These complexes, such as [1,2-bis(9-fluorenyl)ethane]zirconium dichloride, are stable and have been thoroughly characterized. researchgate.net The hafnium analogue is prepared in a similar fashion. researchgate.net

Table 2: Selected Zirconium and Hafnium Complexes

| Proligand | Metal Salt | Resulting Complex | Application | Reference(s) |

|---|---|---|---|---|

| 1,2-bis(9-fluorenyl)ethane | ZrCl₄ | [1,2-bis(9-fluorenyl)ethane]zirconium dichloride | Ethylene polymerization catalyst | researchgate.net |

| 1,2-bis(9-fluorenyl)ethane | HfCl₄ | [1,2-bis(9-fluorenyl)ethane]hafnium dichloride | Ethylene polymerization catalyst | researchgate.net |

| Substituted bis(fluorenyl)silane | ZrCl₄ | Di(n-butyl)bis(9-fluorenyl)silane zirconium dichloride | Olefin polymerization catalyst | google.com |

Preparation of Rare-Earth Metallocenes Utilizing Fluorenyl Ligands

The chemistry of rare-earth elements with fluorenyl-based ligands is also an active area of research. sioc-journal.cn While specific examples using the this compound ligand are less common, the general synthetic strategies are applicable. The synthesis typically involves the reaction of an alkali metal salt of the fluorenyl ligand with a rare-earth metal halide.

For instance, bis(fluorenyl)samarium complexes can be prepared by reacting a fluorenylpotassium salt with samarium(II) iodide (SmI₂(THF)₂). acs.org Similarly, mono-fluorenyl-ligated rare-earth metal complexes can be obtained through salt metathesis between a fluorenyl lithium salt and a rare-earth trichloride (B1173362) (LnCl₃), followed by alkylation. researchgate.net The fluorenyl ligand in these complexes can exhibit versatile coordination modes, including η⁵ and η⁶ bonding, which can sometimes be interconverted by reaction with co-catalysts like trialkylaluminum compounds. acs.orgresearchgate.net

Synthesis of Palladium and Other Transition Metal Complexes

The this compound ligand can also be coordinated to other transition metals, although these complexes are less documented than their Group 4 counterparts. The synthetic approaches are adapted from standard organometallic procedures.

Iron and Ruthenium : While not involving the bridged ligand directly, research has shown the synthesis of iron and ruthenium alkynyl complexes containing terminal 2-fluorenyl groups. These are typically prepared by reacting a metal-halide precursor with a fluorenyl-alkyne ligand. anu.edu.auresearchgate.net This indicates a viable pathway for coordinating iron-group metals with fluorenyl-based structures.

Nickel : Nickel complexes incorporating fluorenyl moieties have been synthesized. For example, a bis(fluorenyl) dithiolene nickel(II) complex was prepared and studied for its photophysical properties. nih.gov Other research has focused on preparing nickel-carbene complexes stabilized by ligands such as 1,2-bis(di-tert-butylphosphino)ethane, a ligand with a structural similarity to the ethane (B1197151) bridge in this compound. nih.gov

Palladium : Palladium complexes are often used in catalysis. While direct complexation with this compound is not widely reported, palladium(II) complexes with related phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are well-known, formed by reacting a palladium salt with the phosphine ligand. rsc.org This general approach could be adapted for fluorenyl-based systems.

Derivatization Strategies for this compound Scaffolds

The this compound framework serves as a versatile scaffold in materials science and organometallic chemistry. Its properties can be finely tuned through various derivatization strategies. These modifications can be broadly categorized into the introduction of functional groups onto the fluorenyl moieties themselves and alterations to the bridge connecting the two fluorenyl units, often leading to the formation of constrained-geometry ansa-structures.

Introduction of Functional Groups on Fluorenyl Moieties

The aromatic nature of the fluorenyl rings in this compound allows for the introduction of a wide array of functional groups. These substitutions are crucial for modulating the electronic properties, solubility, and reactivity of the resulting compounds. Common strategies involve electrophilic aromatic substitution or the metallation of the fluorene ring followed by quenching with an appropriate electrophile.

One prevalent method involves the lithiation of the fluorene core. For instance, treatment of a 2-bromofluorene (B47209) derivative with n-butyllithium at low temperatures generates a lithiated intermediate. This species can then react with various electrophiles, such as tri-isopropoxyborane, to yield a fluorenyl-boronic acid. rsc.org This boronic acid group is particularly valuable as it can undergo further cross-coupling reactions, like the Suzuki coupling, to attach other organic fragments. rsc.org An example is the reaction with 5-bromo-1,10-phenanthroline (B1267314) in the presence of a palladium catalyst to form a new C-C bond. rsc.org

Functional groups can also be introduced at the C9 position of the fluorene nucleus before the formation of the bis(fluorenyl)ethane structure. For example, 9-bromofluorene (B49992) can react with diethyl malonate in the presence of a base like sodium carbonate to yield diethyl 2-(9-fluorenyl)malonate. kashanu.ac.ir Similarly, substituents can be placed at other positions, such as the 2 and 7 positions, which are often targeted to influence the electronic properties that propagate through the π-system. The synthesis of complexes with tert-butyl groups at the 2 and 7 positions of the fluorenyl ligands has been reported to influence the microstructure of copolymers in polymerization catalysis. researchgate.net

The table below summarizes representative examples of functional groups introduced onto fluorenyl moieties that can be part of a bis(fluorenyl)ethane-type structure.

| Starting Material | Reagents | Functional Group Introduced | Position of Functionalization |

| 2-Bromofluorene derivative | 1. n-Butyllithium 2. Tri-isopropoxyborane | Boronic acid (-B(OH)₂) | 2-position |

| 9-Bromofluorene | Diethyl malonate, Na₂CO₃ | Diethyl malonate (-CH(COOEt)₂) | 9-position |

| Fluorene | 1. n-Butyllithium 2. Me₃SiCl | Trimethylsilyl (-SiMe₃) | 2,7-positions |

| 2,7-Dihalofluorene | Various | Alkyl, Aryl, etc. | 2,7-positions |

This table presents examples of functionalization reactions applicable to the fluorene nucleus, which are foundational for creating derivatized this compound scaffolds.

Bridging Modifications and Ansa-Structures (e.g., ethylene-bridged, silylene-bridged)

A significant area of derivatization involves modifying the linkage between the two fluorenyl units to create rigid, constrained-geometry molecules known as ansa-compounds (from the Latin for "handle"). These structures are particularly important in the field of catalysis, where the geometry of the ligand framework dictates the catalytic activity and selectivity. Ethylene and silylene bridges are among the most common linkages explored.

Ethylene-Bridged Structures

The synthesis of ethylene-bridged this compound derivatives often proceeds through the ring-opening of a chiral epoxide. For example, (R)-(–)-epoxystyrene can be opened by fluorenyllithium to produce an optically active alcohol, 2-(9-fluorenyl)-1-(S)-phenylethanol. tum.de This alcohol can be converted to a trifluoromethanesulfonate, which then serves as a leaving group for a subsequent substitution reaction with another equivalent of fluorenyllithium. This sequence yields the ligand precursor (1S)-1,2-bis(9-fluorenyl)-1-phenylethane. tum.de Deprotonation of this ligand with two equivalents of a strong base like methyl lithium generates the dilithio salt, which can then be reacted with a metal halide (e.g., ZrCl₄, HfCl₄) to form the corresponding ansa-metallocene complex. tum.deresearchgate.net These ethylene-bridged complexes have shown extremely high activity as homogeneous ethylene polymerization catalysts. researchgate.net

Silylene-Bridged Structures

Silylene bridges (—SiR₂—) are another common motif for creating ansa-bis(fluorenyl) systems. The synthesis typically involves the reaction of fluorenyllithium with a dichlorosilane, such as dichlorodimethylsilane (B41323) (Me₂SiCl₂), to form a silylene-bridged bis(fluorenyl) proligand, Me₂Si(C₁₃H₉)₂. mdpi.com Treatment of this proligand with a strong base generates a dianionic species, such as a dilithium (B8592608) or dipotassium (B57713) salt. rsc.orgasianpubs.org This dianion is a powerful nucleophile that can be reacted with various metal halides to synthesize ansa-metallocenes. For instance, reacting silylene-bridged bis(fluorenyl)dipotassium salts with neodymium tris(borohydride) yields neutral ansa-bis(fluorenyl)silane neodymium borohydrides. rsc.org Similarly, reactions with other lanthanide trichlorides (LnCl₃) have been used to synthesize a range of silylene-bridged lanthanide complexes. asianpubs.orgresearchgate.net The substituents on the silicon atom can be varied (e.g., methyl, ethyl, phenyl) to fine-tune the steric and electronic environment of the resulting complex. rsc.org

The table below provides an overview of common bridging modifications for bis(9-fluorenyl) scaffolds.

| Bridge Type | Key Synthetic Precursor | Typical Reagents for Bridge Formation | Resulting Structure |

| Ethylene | Epoxide (e.g., epoxystyrene) | Fluorenyllithium | Ethylene-bridged this compound |

| Silylene | Dichlorosilane (e.g., Me₂SiCl₂) | Fluorenyllithium | Dimethylsilylene-bis(fluorene) |

| Substituted Silylene | Dichlorodiphenylsilane | Fluorenyllithium | Diphenylsilylene-bis(fluorene) |

This interactive table summarizes key strategies for creating bridged ansa-bis(fluorenyl) structures.

Structural Elucidation and Conformational Analysis

X-ray Crystallography of bis(9-fluorenyl)ethane and its Analogues

X-ray crystallography has been an indispensable tool for determining the precise atomic arrangement of this compound and its derivatives in the solid state.

In the solid state, the ethane (B1197151) bridge in compounds like this compound dictates the relative orientation of the two bulky fluorenyl groups. The crystal structure of related ethane-bridged systems, such as 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, reveals that the molecule can crystallize with half a molecule in the asymmetric unit, indicating a center of inversion at the midpoint of the ethane C-C bond. nih.govnih.gov This often results in a staggered conformation of the ethane bridge to minimize steric hindrance between the large aromatic moieties. In contrast, difluorenylsilanes, -germanes, and -stannanes with bulky substituents have shown an unprecedented parallel arrangement of the fluorenyl units, a significant deviation from the typical perpendicular orientation. researchgate.net

The conformation of the bridging unit is crucial. For instance, in [1-(η5-9-fluorenyl)-2-(η5-1-indenyl)ethane]hafnium dimethyl, the ethane bridge's conformation is a key factor in determining the stereoselectivity of propylene (B89431) polymerization when used as a catalyst. researchgate.net

π-π stacking interactions are also a prominent feature, where the aromatic rings of adjacent fluorenyl groups arrange themselves in a face-to-face or offset manner. nih.govmdpi.com In 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, π-π stacking interactions with intercentroid separations of around 3.64 Å have been observed. nih.gov The introduction of alkyl groups into fluorenyl-based structures can weaken these intermolecular interactions, leading to lower melting points and increased solubility. rsc.org The interplay of these non-covalent forces dictates the final crystal architecture. mdpi.com

Table 1: Intermolecular Interaction Data in Selected Ethane-Bridged Analogues

| Compound | Interaction Type | Distance (Å) | Reference |

| 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione | π–π stacking | 3.6416 (9) | nih.gov |

| bis(4-fluorophenyl)ethane-1,2-dione | π–π stacking | 3.6416 (9) | nih.gov |

| Benzil | π–π stacking | 3.7566 (17) | nih.gov |

| 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione | C—H⋯F | Various | nih.gov |

Elucidation of Coordination Geometries in Organometallic Complexes

When this compound or its analogues act as ligands in organometallic complexes, the fluorenyl moiety exhibits versatile coordination modes. acs.orgresearchgate.net It can coordinate to a metal center in an η³ (allylic), η⁵ (cyclopentadienyl-like), or η⁶ (arene-like) fashion. academie-sciences.fracs.org The specific coordination mode is influenced by the metal, the other ligands present, and the steric bulk of the fluorenyl ligand itself. acs.orgresearchgate.net

For example, in group 3 and lanthanide metal complexes, the fluorenyl ligand can adopt η³, η⁵, and even unusual non-symmetric η³ coordination modes. acs.orgresearchgate.netacademie-sciences.fr In some cases, the coordination can be intermediary between η³ and η⁵. academie-sciences.fr The reaction of bis(fluorenyl)lanthanide complexes with trialkylaluminum compounds can induce a reversible switch between η⁵ and η⁶ bonding modes. acs.org The coordination geometry around the metal center is critical for the complex's reactivity, particularly in catalytic applications like olefin polymerization. researchgate.netacademie-sciences.fr

Table 2: Coordination Modes of Fluorenyl Ligands in Organometallic Complexes

| Metal | Ligand System | Coordination Mode(s) | Reference |

| Y, La, Nd | (3,6-tBu₂Flu)SiMe₂NtBu | η³, η⁵, non-symmetric η³ | acs.orgresearchgate.net |

| Sm, Yb | Me₃Si-fluorenyl | η⁵, η⁶ | acs.org |

| Y | Cp–CMe₂–Flu | intermediary η³–η⁵ | academie-sciences.fr |

| Hf | 1-(9-fluorenyl)-2-(1-indenyl)ethane | η⁵ | researchgate.net |

Solution-State Conformational Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the dynamic behavior of molecules in solution, providing insights into rotational barriers and the populations of different conformers.

In solution, the fluorenyl groups of this compound are not static but can rotate around the C-C single bonds connecting them to the ethane bridge. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study the kinetics of this rotational process. researchgate.net At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for inequivalent protons. As the temperature increases, the rotation becomes faster, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. lu.ch Analysis of the line shapes at different temperatures allows for the determination of the activation energy for fluorenyl group rotation. researchgate.netnih.gov

For flexible molecules like this compound, multiple conformations (e.g., anti, gauche) can exist in equilibrium in solution. nih.gov High-resolution NMR spectroscopy can provide information about the relative populations of these conformers. The chemical shifts and coupling constants are a weighted average of the values for each conformer.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to predict the stable conformers and their relative energies. nih.govacs.org Studies on related systems, like bis(9-fluorenyl)methane, have identified multiple stable conformers and investigated the kinetics of their interconversion. nih.gov The dynamics of these conformational changes can be complex, sometimes involving multiple pathways for interconversion. researchgate.netresearchgate.net

Spectroscopic Signatures of Ligand-Metal Interactions

The interaction of fluorenyl-based ligands with metal centers gives rise to distinct spectroscopic signatures that provide insight into the resulting complex's electronic structure and geometry. In ruthenium and rhenium complexes with fluorene-based bipyridine ligands, intense absorptions in the 360–510 nm range are observed, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The luminescence observed in these ruthenium complexes is believed to originate from a MLCT state, leading to the complete quenching of the ligand's intrinsic fluorescence. researchgate.net Compared to the standard Ru(bpy)32+, these complexes exhibit longer luminescence lifetimes, a phenomenon likely caused by the delocalization of charge across the extended fluorene (B118485) conjugation. researchgate.net

In complexes where a bis(fluorenyl) ligand coordinates to a metal, the fluorenyl ring systems can be tilted out of the plane of the coordinating group, as seen in certain ferrocene-fluorenyl derivatives. researchgate.net The non-innocent behavior of ligands, where the ligand-based and metal-based redox orbitals have similar energies, is a crucial factor for strong metal-metal electronic coupling across bridging ligands. researchgate.net This can lead to intense charge-transfer transitions in the near-infrared (NIR) region of the spectrum. researchgate.net The coordination of early metals with di(pyridyl) pyrrolide ligands can be influenced by second coordination sphere arene−π interactions, affecting ligand binding and the geometry of the resulting complex. acs.org

Spectroscopic Probes of Excited-State Dynamics in Fluorenyl Systems

The excited-state dynamics of fluorenyl systems are complex and highly dependent on their conformation and environment. These dynamics can be probed using various spectroscopic techniques, revealing processes such as intramolecular excimer formation and conformation-dependent photophysical pathways.

Intramolecular Excimer Formation Studies in Related bis(9-fluorenyl)methane

Studies on bis(9-fluorenyl)methane (BFM), a compound structurally similar to this compound, have provided significant insights into intramolecular excimer formation. An excimer is a short-lived dimeric or heterodimeric molecule formed from two species, at least one of which is in an electronic excited state. In BFM, the formation of an intramolecular excimer has been observed through phosphorescence and delayed fluorescence spectroscopy. nih.govacs.org

Computational and experimental studies have shown that the relative intensity of the delayed excimer fluorescence of BFM is significantly enhanced compared to its normal fluorescence. nih.govacs.org This is thought to be due to an increased relative concentration of the triplet excimer compared to the singlet excimer. nih.govacs.org Density functional theory (DFT) calculations indicate that while the sandwich conformer of BFM is unstable in the singlet ground state, it has a bound state in the triplet excited state. nih.gov The substitution of an ethyl group onto a 9-H atom in BFM, creating 9-(9'-ethylfluorenyl)-9-fluorenylmethane (EFFM), has been shown to influence the energies, spectroscopy, and kinetics associated with the interconversion of various conformers. nih.gov

Conformation-Dependent Photophysical Pathways and Energy Transfer

The photophysical pathways of fluorenyl systems are highly dependent on their conformation. Different conformers, such as orthogonal, trans-gauche, and gauche-gauche, can be predicted through ab initio and DFT calculations. nih.gov The conformation of the molecule dictates the efficiency of processes like energy transfer and excimer formation.

In solution, the photophysical behavior of fluorene-based polymers can differ significantly from their behavior in a solid film. uea.ac.ukacs.org In films, interchain interactions are strong, leading to efficient energy transfer and a much faster relaxation of the excited state compared to in solution. uea.ac.ukacs.org The formation of aggregates can lead to aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), depending on the molecular structure and intermolecular interactions. acs.org For instance, the planar structure of perylene (B46583) allows for π–π stacking in aggregates, which leads to the formation of excimers and quenching of fluorescence. acs.org In contrast, for molecules like tetraphenylethene (TPE), aggregation restricts intramolecular rotation, which in turn enhances emission. acs.org

The solvent environment also plays a crucial role in the excited-state dynamics. In protic solvents, the emission spectra of some fluorene derivatives show time-dependent changes, indicating significant structural changes in the excited state. nih.gov Hydrogen bonding interactions with the solvent can significantly influence the relaxation dynamics. nih.govacs.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Approaches for Structure and Reactivity of bis(9-fluorenyl)ethane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure of large systems. For a molecule like this compound, DFT would be employed to optimize the ground-state geometry, predict vibrational frequencies, and calculate properties such as ionization potential and electron affinity.

Time-dependent DFT (TD-DFT) extends these capabilities to electronically excited states. This approach is crucial for understanding the photophysical properties of materials, such as their absorption and emission spectra. For instance, in a study on a related compound, trans-bis(9H-fluoren-2-yl)diazene, TD-DFT calculations were used to predict the UV-vis absorption spectrum, showing a significant red shift upon the incorporation of the fluorene (B118485) ring due to extended π-conjugation. nih.gov Such calculations on this compound would elucidate how the two fluorenyl units interact electronically through the ethane (B1197151) bridge in both ground and excited states.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and structural information.

For this compound, ab initio calculations would serve as a benchmark for DFT results and provide a more rigorous description of electron correlation effects, which are important in π-conjugated systems. Studies on ethane dimers using ab initio methods have successfully parameterized potential models for use in molecular simulations by calculating interaction energies for various molecular orientations. byu.edu A similar approach for this compound could detail the intermolecular forces governing its solid-state packing and bulk properties. High-level ab initio calculations are also critical for studying reaction barriers, as seen in the investigation of hydride migration in a substituted 9-fluorenyl carbocation, where a significant energy barrier was calculated. researchgate.net

Conformational Landscape Mapping and Stability Predictions

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comopenstax.org The ethane bridge in this compound is flexible, allowing the two bulky fluorenyl groups to adopt various relative orientations.

The rotation around the central carbon-carbon bond gives rise to several key conformations, primarily staggered and eclipsed forms. openstax.orgkhanacademy.org

Anti-conformation: The two fluorenyl groups are positioned 180° apart. This is expected to be the most stable conformation due to the minimization of steric hindrance between the very large fluorenyl substituents.

Gauche-conformation: The fluorenyl groups are positioned at a 60° dihedral angle. This conformation would experience significant van der Waals repulsion between the fluorenyl rings, making it much less stable than the anti form.

Eclipsed-conformation: The fluorenyl groups are aligned directly behind one another (0° dihedral angle), resulting in maximum torsional strain and steric repulsion. This conformation would be a high-energy transition state for rotation and highly unstable.

Given the extreme steric bulk of the 9-fluorenyl groups, the energy difference between the anti and gauche conformers is expected to be very large, meaning the molecule would exist almost exclusively in the anti-conformation at room temperature. Computational methods can map this conformational landscape precisely by calculating the potential energy as a function of the dihedral angle of the ethane bridge, thereby predicting the relative stabilities and the energy barriers for interconversion.

Reaction Mechanism Elucidation through Computational Studies of this compound Derivatives

Computational studies are particularly powerful for elucidating complex reaction mechanisms. Research on derivatives of this compound, such as 1,2-bis(9-borafluorenyl)ethane, has provided detailed mechanistic insights into their formation.

In a combined experimental and theoretical study, the catalyst-free reaction of ethylene (B1197577) with a diborane(4) (B1213185) anion intermediate, [FluB–B(H)Flu]⁻ (where Flu = fluorenyl), was shown to produce a 1,2-bis(9-borafluorenyl)ethane salt. rsc.orgrsc.org DFT calculations were performed to map the reaction pathway for this diboration as well as a related silaboration. rsc.orgrsc.org

The key steps of the computed mechanism include:

Coordination: The reaction begins with the π-coordination of an ethylene molecule to a vacant orbital on one of the boron atoms of the active intermediate.

Insertion: This is followed by the insertion of the ethylene molecule into the B-B (or B-Si) bond.

Conformational Change: The resulting intermediate undergoes conformational changes to yield the final, more stable product. rsc.org

The calculations, performed at the SMD(THF)/ωB97XD/def2-QZVPP//SMD(THF)/ωB97XD/6-31+G** level of theory, revealed that the initial coordination of ethylene is the rate-determining step, with a higher energy barrier for the diboration compared to the silaboration. rsc.org This difference was correlated with the lower Lewis acidity of the diborane (B8814927) intermediate. rsc.org

| Reaction Step | Diboration ([1C]−) | Silaboration (2C) |

|---|---|---|

| Transition State Barrier (Coordination) | +5.2 | -1.2 |

| Energy Gain from Insertion | -35.6 | -36.5 |

Table 1: Computed energies for key steps in the formation of bis(9-borafluorenyl)ethane and its silicon-containing analogue. The data highlights the relative energy barriers and gains during the reaction. Data sourced from Chemical Science. rsc.org

These computational findings demonstrate that the high Lewis acidity and low steric hindrance of the 9-borafluorenyl fragments are crucial for the reaction's success. rsc.orgresearchgate.net

Predictive Modeling for Catalytic Activity and Selectivity

Predictive modeling aims to establish a relationship between a catalyst's structure and its performance (e.g., activity, selectivity). researchgate.netbohrium.com By creating and validating computational models, researchers can screen potential catalysts in silico before undertaking expensive and time-consuming experimental synthesis and testing. mdpi.comosti.gov

For catalysts incorporating this compound or related fluorenyl ligands, predictive models can be developed to optimize their performance in polymerization reactions. For example, ansa-metallocene complexes containing bridged fluorenyl ligands, such as [1-(η5-9-fluorenyl)-2-(η5-1-indenyl)ethane]hafnium dimethyl, are used as catalysts. researchgate.net The stepwise reaction of lithium fluorenyl with 1,2-dibromoethane (B42909) gives 1,2-difluorenylethane, which can then be used to synthesize ansa-zirconocene and hafnocene complexes that are highly active as ethylene polymerization catalysts. researchgate.net

The modeling approach often involves:

Descriptor Generation: Identifying key structural and electronic properties (descriptors) of the catalyst, such as bite angle, ligand steric bulk, and metal center charge.

Model Building: Using statistical methods or machine learning algorithms, like random forest regression, to build a quantitative structure-activity relationship (QSAR) model that correlates the descriptors with experimental catalytic data. temjournal.com

Prediction and Validation: Using the model to predict the performance of new, untested catalyst structures and validating these predictions with targeted experiments.

This predictive approach accelerates the discovery of new catalysts by guiding synthetic efforts toward the most promising candidates, moving from serendipitous discovery to rational catalyst design.

Applications in Catalysis and Polymer Science

Metallocene Catalysis with bis(9-fluorenyl)ethane Ligands for Olefin Polymerization

Metallocene catalysts are organometallic compounds containing one or more cyclopentadienyl (B1206354) (Cp) rings or their derivatives, such as indenyl or fluorenyl groups, bonded to a central transition metal. When this compound is used to create a ligand for a metal center, typically zirconium (Zr) or hafnium (Hf), it forms an ansa-metallocene. The ethane (B1197151) bridge between the two fluorenyl units provides stereo-rigidity to the catalyst molecule. This structural rigidity is crucial for controlling the polymerization process.

Metallocene complexes featuring fluorenyl ligands are effective catalysts for the homopolymerization of simple olefins like ethylene (B1197577) and propylene (B89431) when activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). The catalytic activity and the properties of the resulting polymer are highly dependent on the specific structure of the metallocene ligand.

For ethylene polymerization, zirconocene (B1252598) dichloride complexes containing fluorenyl groups, upon activation with MAO, demonstrate high catalytic activity. researchgate.net The length of a spacer chain between ligand moieties can influence this activity, with studies on related structures showing that a flexible bridge can allow for easier coordination of the monomer and unhindered growth of the polymer chain. researchgate.netresearchgate.net For instance, certain half-metallocene zirconium complexes have achieved exceptionally high activities of up to 58,000 kg of polyethylene (B3416737) per mole of Zr per hour at elevated temperatures. rsc.org

In propylene polymerization, the ligand structure dictates the polymer's properties. While C₁- and Cₛ-symmetric fluorenyl-based metallocenes are known for producing high-molecular-weight polymers from propylene, the specific stereochemistry of the polymer is highly sensitive to the ligand design. researchgate.net

Table 1: Ethylene Homopolymerization Activity with a Phenylphosphine Half-Metallocene Zirconium Catalyst

| Catalyst | Temperature (°C) | Activity (kg PE·molZr⁻¹·h⁻¹) |

|---|

| 2c | 100 | 58,000 |

Data sourced from a study on highly active half-metallocene catalysts for ethylene polymerization. rsc.org

The stereochemistry of polypropylene (B1209903)—whether it is isotactic, syndiotactic, or atactic—is controlled by the geometry of the catalyst's active site. The rigid framework provided by bridged bis(fluorenyl) ligands is instrumental in this control.

Research on structurally similar catalysts provides insight into how a this compound ligand might behave. For example, C₁-symmetric ansa-metallocenes with an ethylene bridge connecting a fluorenyl group to a substituted indenyl group have been shown to produce highly isotactic polypropylene . One such zirconium dichloride complex, [1-(9-fluorenyl)-2-(2,4,7-trimethyl-1-indenyl)ethane]zirconium dichloride, yielded polypropylene with an isotacticity ([mmmm] pentad) of 86%. researchgate.net Another related complex, ethylene-1-(9-fluorenyl)-2-[1-(2-methyl-4-phenyl)indenyl]zirconium dichloride, achieved an even higher isotacticity of 91%. researchgate.net The mechanism for this high degree of control is believed to involve an alternating insertion of the monomer at two different sites on the metallocene wedge. researchgate.net

Table 2: Isotacticity of Polypropylene with Ethylene-Bridged (Indenyl)(Fluorenyl) Zirconocenes

| Catalyst Precursor | Polymerization Temp. (°C) | Isotacticity ([mmmm] %) |

|---|---|---|

| [1-(9-fluorenyl)-2-(2,4,7-trimethyl-1-indenyl)ethane]ZrCl₂ | - | 86 |

Data sourced from studies on C₁-symmetric metallocene catalysts. researchgate.net

Beyond homopolymerization, bis(fluorenyl)ethane-based metallocenes are valuable in copolymerization reactions, which involve the incorporation of two or more different monomers into a single polymer chain. This allows for the creation of materials with tailored properties, such as elastomers and advanced plastics.

A significant application is the cyclocopolymerization of ethylene with conjugated dienes like 1,3-butadiene. Studies using related silylene-bridged bis(fluorenyl) neodymium catalysts have shown that these systems can effectively copolymerize ethylene and butadiene, leading to a unique polymer microstructure containing 1,2-cyclohexane rings along the polymer chain. epa.gov This intramolecular cyclization mechanism creates ethylene-butadiene rubbers (EBRs) with distinct thermal and mechanical properties.

Metallocene catalysts with fluorenyl ligands are also used in the copolymerization of ethylene with other α-olefins, such as 1-hexene (B165129). sci-hub.box The ligand structure, including substituents on the aromatic rings, significantly impacts the catalyst's ability to incorporate the bulkier comonomer. For example, 1-siloxy substitution on ethylenebis(indenyl)zirconium catalysts was found to remarkably improve their copolymerization ability with 1-hexene and 1-hexadecene. sci-hub.box

The performance of any metallocene catalyst system is critically dependent on the cocatalyst used for activation and the specific design of the ligand framework.

Role of Cocatalysts: The vast majority of metallocene systems, including those with this compound ligands, are activated by Methylaluminoxane (MAO) . researchgate.netresearchgate.netresearchgate.net MAO is an alkylaluminum compound that performs several functions: it alkylates the metallocene precursor (e.g., replacing chloride atoms with methyl groups) and then abstracts one of the alkyl groups to generate a cationic, coordinatively unsaturated metal center. This cationic species is the catalytically active site for olefin polymerization. mdpi.comscispace.com A large excess of MAO is often required to effectively activate the metallocene and stabilize the resulting active species. researchgate.net Other activators, such as organoboron compounds, can also be used and may lead to different catalytic behaviors. mdpi.compsecommunity.org

Ligand Design: The design of the this compound ligand itself is a powerful tool for tuning the catalyst's performance. Key design elements include:

The Bridge: The ethane bridge confers rigidity, which is essential for stereocontrol. Compared to more flexible bridges, it restricts the rotation of the fluorenyl ligands, creating a well-defined chiral environment around the metal center.

Substituents: Adding substituent groups to the fluorenyl rings can modify the electronic and steric properties of the catalyst. Bulky substituents can enhance thermal stability and influence monomer insertion, affecting polymer molecular weight and stereoregularity. researchgate.netresearchgate.net For example, introducing alkoxy groups to related indenyl-fluorenyl catalysts improved their solubility and polymerization properties in industrial hydrocarbon solvents. researchgate.net

Functionalized this compound in Other Catalytic Systems

While prominent in Ziegler-Natta type polymerization, derivatives of this compound also have potential applications in other catalytic systems, particularly those involving late transition metals like palladium.

Palladium catalysts are highly valued for their ability to copolymerize ethylene and other olefins with polar functionalized monomers, a task that is challenging for early transition metal metallocenes due to their high oxophilicity. This capability allows for the direct synthesis of functionalized polyolefins with enhanced properties like adhesion, printability, and compatibility.

The development of ligands for these palladium systems is an active area of research. While direct application of functionalized this compound in palladium-catalyzed copolymerization is not widely documented, the synthesis of functionalized fluorene (B118485) derivatives is well-established, often using palladium catalysis itself. For example, bifunctional ionic liquids have been used to catalyze the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene. nih.govrsc.orgscispace.com Such functional groups (e.g., hydroxyl) could serve as handles for further modification or for creating novel ligand architectures.

State-of-the-art palladium catalysts for polar monomer copolymerization often employ phosphine-sulfonate or bidentate "click" ligands. mdpi.comnih.govresearchgate.netdntb.gov.ua These systems can produce highly linear functionalized polyethylenes by incorporating monomers derived from renewable bio-based alcohols. mdpi.com The development of functionalized this compound ligands tailored for palladium could potentially combine the steric control of the fluorenyl framework with the functional group tolerance of palladium, opening new avenues in polymer synthesis.

Tin-Containing Fluorenyl Derivatives as Catalysts

Organotin compounds, characterized by at least one tin-carbon bond, are versatile reagents in organometallic chemistry. sigmaaldrich.com While extensive research exists on their use in cross-coupling reactions, such as the Stille coupling, and as stabilizers or precursors in various chemical processes, their direct application as catalysts incorporating fluorenyl ligands is a more specialized area. sigmaaldrich.com

The reactivity of organotin compounds is often associated with palladium-catalyzed reactions where they act as synthons. sigmaaldrich.com However, the fluorenyl moiety can be incorporated into ligands for various transition metals, and tin compounds can play a role as cocatalysts or activators. Research into novel organotin(IV) carboxylate compounds and complexes with thio-Schiff bases has demonstrated the structural versatility and potential reactivity of these systems, though their primary applications have been explored in biological contexts rather than industrial catalysis. rsc.orgsemanticscholar.org The synthesis of fluorenyl derivatives themselves is an active area of research, providing precursors for potential catalytic applications. mdpi.com

Titanium Complexes in Styrene (B11656) Polymerization

Titanium complexes featuring fluorenyl ligands are notable for their role in the polymerization of styrene, particularly in producing syndiotactic polystyrene (sPS). mdpi.commdpi.com This stereoregular polymer possesses a high melting point (around 270°C) and crystallinity, making it a valuable engineering thermoplastic. mdpi.comchula.ac.th

Research has shown that ancillary ligands on the titanium center significantly affect the polymerization process by modulating the metal center's electronic and steric environment. mdpi.com For example, introducing electron-withdrawing fluorine atoms into the ancillary ligands can enhance catalytic activity, although it may lead to polymers with lower molecular weights. mdpi.com Theoretical studies using Density Functional Theory (DFT) have provided insights into the polymerization mechanism, suggesting that the insertion of styrene into the growing polymer chain occurs from a coordination intermediate where the growing chain is η³-coordinated and the styrene monomer is η⁴-coordinated. acs.org

The performance of these catalysts is typically evaluated based on their activity, measured in kilograms of sPS produced per mole of titanium per hour (kg sPS/(mol Ti·h)), and the properties of the resulting polymer, such as molecular weight (Mw) and syndiotacticity. mdpi.com

Table 1: Performance of Selected Titanium-Fluorenyl Type Catalysts in Styrene Polymerization Polymerization conditions can vary significantly between studies, affecting direct comparability.

| Catalyst System Type | Activity (kg sPS/(mol Mt·h)) | Resulting Polymer Molecular Weight ( g/mol ) | Syndiotacticity |

|---|---|---|---|

| Mono-Cp Ti complex with fluorine ancillary ligands | 3 × 10³ | 1 × 10⁵ | High |

| Siloxy-substituted tetramethylindenyl Ti complex | 24 | Not specified | ~70% |

Advanced Materials Science and Supramolecular Chemistry

Incorporation into Functional Materials Architectures

Fluorene (B118485) derivatives are widely utilized in the synthesis of functional materials, particularly in the field of organic electronics. While direct applications of bis(9-fluorenyl)ethane are not extensively documented in the surveyed literature, the principles of incorporating fluorenyl units into larger systems are well-established. For instance, derivatives like 9,9-bis(4-aminophenyl)fluorene serve as crucial monomers for creating high-performance polyimides. These polymers exhibit exceptional thermal and hydrolytic stability, making them suitable for applications such as optical fibre coatings. The non-fully aromatized nature of the fluorene core in such compounds contributes to the synthesis of thermally stable and transparent polyimides.

Furthermore, the fluorene backbone is a key component in conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic semiconductors. The ability to introduce various substituents at the 9-position of the fluorene ring allows for the fine-tuning of the resulting polymers' solubility, processability, and electronic properties. For example, attaching alkyl chains or other functional groups can prevent aggregation and enhance performance in electronic devices. The core structure of this compound, with its two fluorenyl units connected by a flexible ethane (B1197151) bridge, presents a versatile scaffold that could be functionalized and polymerized to create materials with tailored optoelectronic properties.

Supramolecular Host-Guest Recognition with Fluorenyl-Based Compounds

Supramolecular chemistry relies on non-covalent interactions to build large, well-organized structures. The rigid and bulky nature of the fluorenyl group makes it an excellent component for constructing host molecules capable of encapsulating smaller guest molecules.

Fluorenyl-based diols have been extensively studied for their ability to form crystalline inclusion compounds with a variety of organic guest molecules. Host compounds such as 9,9'-(biphenyl-4,4'-diyl)bis(fluoren-9-ol) and 3,3'-bis(9-hydroxy-9-fluorenyl)biphenyl demonstrate the "wheel and axle" design principle, where the bulky fluorenyl groups prevent close packing of the host molecules in the crystalline state, thus creating voids that can accommodate guest molecules. acs.orgrsc.org

The formation of these host-guest complexes is driven by a combination of hydrogen bonding (from the hydroxyl groups) and van der Waals interactions. The selectivity of these hosts towards different guests can be tuned by modifying the spacer connecting the two fluorenyl units. For example, studies on 9,9'-(1,4-phenylene)bis(fluoren-9-ol) and 9,9'-(ethyne-1,2-diyl)bis(fluoren-9-ol) have shown that they exhibit different selectivities when crystallized from mixtures of aniline (B41778) derivatives. acs.org This selectivity is crucial for potential applications in chemical separations and sensing. The table below summarizes the host-guest ratios for selected fluorenyl-diol hosts with various guest molecules.

| Host Compound | Guest Molecule | Host:Guest Ratio | Reference |

| 9,9'-(1,4-phenylene)bis(fluoren-9-ol) (H1) | Aniline (ANI) | 1:1 | acs.org |

| 9,9'-(1,4-phenylene)bis(fluoren-9-ol) (H1) | N,N'-dimethylaniline (DMA) | 1:2 | acs.org |

| 9,9'-(ethyne-1,2-diyl)bis(fluoren-9-ol) (H2) | Aniline (ANI) | 1:2 | acs.org |

| 9,9'-(ethyne-1,2-diyl)bis(fluoren-9-ol) (H2) | N-methylaniline (NMA) | 1:1 | acs.org |

| 9,9'-(ethyne-1,2-diyl)bis(fluoren-9-ol) (H2) | N,N'-dimethylaniline (DMA) | 2:1 | acs.org |

| 9,9'-(biphenyl-4,4'-diyl)bis(fluoren-9-ol) | N,N-dimethylacetamide (DMA) | 1:2 and 1:4 | rsc.org |

| 9,9'-(biphenyl-4,4'-diyl)bis(fluoren-9-ol) | 1,4-dioxane (DIOX) | 1:3 | rsc.org |

| 9,9'-(biphenyl-4,4'-diyl)bis(fluoren-9-ol) | Methyl ethyl ketone (MEK) | 1:2 | rsc.org |

Bismacrocycles, which consist of two macrocyclic units linked together, have unique recognition and assembly properties compared to their single-macrocycle counterparts. nih.gov The incorporation of fluorenyl units into bismacrocyclic structures can lead to advanced materials with applications in molecular recognition and sensing.

For example, bismacrocycles with a 9,9'-spirobifluorene core have been synthesized and shown to have a high affinity for volatile organic compounds (VOCs). nih.gov These molecules can form porous structures in the solid state, with the porosity being dependent on the size of the macrocyclic rings. While not directly featuring the this compound linkage, these systems illustrate the utility of fluorene derivatives in constructing complex, cavity-containing supramolecular architectures. The rigid nature of the fluorenyl units helps to pre-organize the bismacrocycle for guest binding, and their fluorescent properties can be exploited for sensing applications.

Mechanochemical Activation and Mechanophores in Fluorenyl-Containing Polymers

Mechanochemistry is an area of chemistry focused on the chemical and physical changes of materials resulting from the application of mechanical force. Mechanophores are specific molecular units that are designed to undergo a predictable chemical reaction when subjected to mechanical stress.

Fluorenyl-based structures have been investigated as components of mechanophores. A notable example is the organic peroxide mechanophore, bis(9-methylphenyl-9-fluorenyl) peroxide (BMPF). nih.gov This molecule was specifically designed to be mechanosensitive. The central peroxide bond is the weak link that can be cleaved under mechanical stress.

The synthesis of such mechanophores involves multi-step organic reactions to create the sterically hindered peroxide. The bulky bis(9-methylphenyl-9-fluorenyl) groups are crucial for the mechanochemical properties of the molecule. This design allows the molecule to be incorporated into a polymer chain, for instance, as a cross-linker. When the polymer network is subjected to mechanical force, the stress is transferred to the BMPF unit, leading to the cleavage of the O-O bond.

The mechanochemical activation of fluorenyl-containing mechanophores can lead to a change in the material's fluorescence, a phenomenon known as mechanofluorochromism. In the case of BMPF, its activation under mechanical stimulus leads to the release of the small fluorescent molecule 9-fluorenone. nih.gov This release results in a measurable change in the fluorescence of the material, which can be used for damage sensing in polymer networks.

Polymer networks cross-linked with BMPF units have been shown to be thermally stable up to 110 °C without any change in their optical or mechanical properties. nih.gov This stability is important for practical applications. The mechanochemical response is specific to mechanical force, allowing for the targeted release of fluorescent molecules only in areas of high stress. This principle can be harnessed to create stress-responsive materials with built-in damage detection capabilities. The table below outlines the key features of the BMPF mechanophore.

| Mechanophore | Activating Stimulus | Chemical Response | Observable Change | Potential Application | Reference |

| Bis(9-methylphenyl-9-fluorenyl) peroxide (BMPF) | Mechanical Force | Cleavage of peroxide bond | Release of fluorescent 9-fluorenone | Stress-responsive materials, Damage sensing | nih.gov |

Applications of Heteroatom-Containing Fluorenyl Analogues (e.g., bis(9-borafluorenyl)ethane, bis(9-silafluorenyl)ethane)

The introduction of heteroatoms such as boron and silicon into the fluorenyl framework at the C9 position gives rise to a class of compounds with unique electronic properties and reactivity. These heteroatom-containing fluorenyl analogues have garnered significant interest in materials science and catalysis. Notably, bis(9-borafluorenyl) and bis(9-silafluorenyl) derivatives have been demonstrated to participate in catalyst-free addition reactions with unsaturated organic substrates, a testament to their inherent reactivity.

Catalyst-Free Addition Reactions (e.g., diboration, silaboration of alkenes and alkynes)

Diboration and silaboration reactions are powerful synthetic tools for introducing valuable boryl and silyl (B83357) functional groups into organic molecules. nih.govnih.govkent.ac.uk While conventional methods often necessitate the use of a catalyst to activate the relatively inert B-B or B-Si bonds in common reagents, certain heteroatom-containing fluorenyl systems can bypass this requirement. nih.govnih.govresearchgate.net The high Lewis acidity and low steric hindrance of the 9-borafluorenyl unit are key factors that enable these spontaneous reactions. nih.govkent.ac.ukresearchgate.net

The active species in these catalyst-free processes are often highly reactive intermediates. nih.govnih.gov For instance, the tetraaryl (μ-hydrido)diborane(4) anion and silyl (hydrido)borate systems can react with alkenes like ethylene (B1197577) without a catalyst. nih.govnih.gov The reactive intermediates in these transformations are valence isoelectronic species, [FluB–B(H)Flu]⁻ and FluB–Si(H)Flu, respectively, which are composed of two 9-heterofluorenyl moieties that add across the double bond. nih.govnih.gov

The reaction mechanism is initiated by the π coordination of the alkene or alkyne to a vacant pz orbital on the boron atom of the borafluorenyl fragment. nih.govkent.ac.ukresearchgate.net As the reaction progresses, back-donation from the B-E (E = B or Si) bond into the π* orbital of the unsaturated substrate becomes increasingly important. nih.govkent.ac.ukresearchgate.net

Detailed Research Findings:

In a notable study, the potassium salt of a 1,2-bis(9-borafluorenyl)ethane derivative was synthesized through the reaction of a potassium salt of a diborane(4) (B1213185) anion with ethylene. rsc.org This reaction proceeded rapidly at or below room temperature and resulted in a quantitative yield of the diboration product. rsc.org The structure of the resulting 1,2-bis(9-borafluorenyl)ethane salt was confirmed by single-crystal X-ray diffraction. nih.govrsc.org

Similarly, catalyst-free silaboration has been achieved. The reaction of an in situ generated silylborane, featuring both a 9-borafluorenyl and a 9-silafluorenyl moiety, with ethylene also proceeded within minutes to furnish the 1-(9-silafluorenyl)-2-(9-borafluorenyl)ethane product. rsc.org An isolable chlorosilane analog, upon treatment with ethylene under ambient conditions, also yielded the corresponding 1,2-silaboration product in high yield. rsc.orgrsc.org The scope of these reactions has been extended to other unsaturated substrates, including substituted alkenes and alkynes. nih.govkent.ac.ukrsc.org

The table below summarizes the results of catalyst-free addition reactions involving heteroatom-containing fluorenyl analogues with ethylene.

Catalyst-Free Addition Reactions with Ethylene

| Reagent(s) | Substrate | Product | Yield |

|---|---|---|---|

| K[FluB–B(H)Flu] | Ethylene | K[1,2-bis(9-borafluorenyl)ethane] | 99% rsc.org |

| Na[FluB–Si(H)Flu]/Me₃SiBr | Ethylene | 1-(9-silafluorenyl)-2-(9-borafluorenyl)ethane | 56% rsc.org |

Emerging Research Directions and Future Perspectives

Innovation in Ligand Synthesis for Enhanced Catalytic Performance and Polymer Microstructure Control

The development of novel bis(9-fluorenyl)ethane-based ligands is a cornerstone of advancing olefin polymerization catalysis. Researchers are actively designing and synthesizing new ligand architectures to achieve superior control over catalytic performance and, consequently, the microstructure of the resulting polymers. These innovations are critical for producing polymers with tailored properties for a wide range of applications.

One key area of innovation involves the synthesis of chiral this compound ligands for asymmetric catalysis. By introducing chirality into the ligand framework, it is possible to influence the stereochemistry of the polymerization process, leading to the production of polymers with specific tacticities (e.g., isotactic or syndiotactic). This level of control is crucial as the polymer's stereochemistry profoundly impacts its physical and mechanical properties, such as crystallinity, melting point, and tensile strength. The design of these chiral ligands often involves multi-step synthetic routes to create structurally rigid and well-defined catalytic environments. ntu.edu.sguwindsor.ca

Furthermore, modifications to the ethane (B1197151) bridge and the fluorenyl moieties of the ligand have been shown to significantly impact catalytic activity and polymer molecular weight. For instance, the introduction of different substituents on the fluorenyl rings can alter the electronic and steric properties of the resulting metallocene catalyst. researchgate.net This, in turn, influences the rate of monomer insertion and chain transfer reactions, providing a mechanism to control the molecular weight and molecular weight distribution of the polymer. Research has shown that even subtle changes in the ligand structure can lead to substantial differences in the final polymer properties. researchgate.net

| Ligand Modification Strategy | Impact on Catalysis and Polymer Properties |

| Introduction of chiral centers | Enables stereoselective polymerization, controlling polymer tacticity. |

| Substitution on fluorenyl rings | Modifies electronic and steric environment of the catalyst, influencing activity and polymer molecular weight. |

| Variation of the bridging unit | Affects the geometry and rigidity of the catalyst, impacting monomer coordination and insertion. |

These synthetic innovations are leading to the development of a new generation of metallocene catalysts based on this compound that offer unprecedented control over polymer architecture.

Exploration of Novel Material Applications Beyond Polymerization

The unique photophysical and electronic properties of the fluorene (B118485) moiety have spurred research into the applications of this compound derivatives in advanced materials, particularly in the field of organic electronics. Scientists are exploring their potential in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

In the realm of OLEDs, fluorene-based compounds are highly valued for their strong blue emission, high photoluminescence quantum yields, and good thermal stability. This compound can serve as a core building block for creating larger, conjugated molecules with tailored electronic properties. By attaching various functional groups to the fluorenyl units, researchers can tune the emission color, charge transport characteristics, and device efficiency. researchgate.netdntb.gov.ua The rigid and planar nature of the fluorene ring contributes to good charge mobility, which is essential for efficient device performance.

Similarly, in the field of OFETs, this compound derivatives are being investigated as organic semiconductors. researchgate.netresearchgate.net The ability to form well-ordered thin films is a critical requirement for efficient charge transport in the active layer of an OFET. The molecular structure of this compound can be modified to promote favorable intermolecular interactions and molecular packing, leading to higher charge carrier mobilities. researchgate.netresearchgate.netnih.gov Research in this area focuses on synthesizing new derivatives with improved solubility for solution-based processing and enhanced stability for long-term device operation. researchgate.netresearchgate.net

The potential use of this compound-containing materials in organic solar cells is also an active area of investigation. dntb.gov.ua In OPVs, these materials can function as either electron donors or acceptors, depending on their electronic energy levels. The broad absorption spectra and good charge transport properties of fluorene derivatives make them attractive candidates for harvesting light and efficiently converting it into electrical energy. researchgate.net

| Application Area | Key Properties of this compound Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Strong blue emission, high quantum yield, good thermal stability. |

| Organic Field-Effect Transistors (OFETs) | Good charge mobility, ability to form ordered thin films. |

| Organic Photovoltaics (OPVs) | Broad absorption spectra, good charge transport properties. |

Advanced Characterization Techniques for Dynamic and Complex Fluorenyl Systems

Understanding the structure-property relationships in this compound systems requires sophisticated analytical techniques capable of probing their dynamic and complex nature. Advanced characterization methods play a crucial role in elucidating the conformational dynamics, electronic structure, and catalytic mechanisms of these compounds.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the fluxional behavior of this compound-based metallocene catalysts in solution. nih.gov Variable-temperature NMR studies, for example, can provide valuable insights into the energy barriers associated with conformational changes in the ligand framework. researchgate.net Techniques such as 2D NMR (e.g., COSY, NOESY) are employed to elucidate the precise spatial arrangement of atoms and to understand the interactions between the ligand and the metal center, which are critical for catalyst activity and selectivity.

X-ray crystallography is another indispensable technique for determining the solid-state structure of this compound derivatives and their metal complexes with atomic-level precision. The detailed structural information obtained from X-ray diffraction studies provides a static picture of the molecule, which is essential for understanding its steric and electronic properties. This information is also crucial for validating the results of computational models.

In addition to these techniques, other advanced characterization methods are utilized to probe the properties of materials derived from this compound. These include:

Time-resolved fluorescence spectroscopy: to study the excited-state dynamics and intramolecular energy transfer processes in materials for optoelectronic applications. nih.gov

Cyclic voltammetry: to determine the electrochemical properties, such as HOMO and LUMO energy levels, which are critical for designing materials for organic electronics.

Atomic force microscopy (AFM) and scanning electron microscopy (SEM): to investigate the morphology and microstructure of thin films, which significantly influence the performance of organic electronic devices.

Synergistic Integration of Experimental and Computational Methodologies for Predictive Design

The combination of experimental research with advanced computational modeling represents a powerful strategy for accelerating the design and discovery of new this compound-based catalysts and materials. Density Functional Theory (DFT) has emerged as a particularly valuable computational tool for gaining a deeper understanding of these systems at the molecular level. mdpi.com

In the context of catalysis, DFT calculations can be used to model the structures of catalyst active sites, investigate reaction mechanisms, and predict the energy barriers for different reaction pathways. researchgate.net This computational insight allows researchers to rationalize experimental observations, such as the stereoselectivity of a particular catalyst, and to make informed decisions in the design of new and improved catalysts. For example, by computationally screening a library of virtual ligands, it is possible to identify promising candidates for synthesis and experimental testing, thereby reducing the time and resources required for catalyst development. researchgate.net

This synergistic approach has been successfully applied to the predictive design of metallocene catalysts. By combining DFT calculations with experimental data, researchers can develop quantitative structure-activity relationships (QSARs) that correlate specific ligand features with catalytic performance. arxiv.org These models can then be used to predict the properties of polymers that would be produced by a hypothetical catalyst, guiding the synthesis of materials with desired characteristics. arxiv.org

The integration of experimental and computational methods is not limited to catalysis. In materials science, DFT calculations are used to predict the electronic and optical properties of new this compound derivatives for applications in organic electronics. nih.gov These theoretical predictions can guide the synthetic efforts towards molecules with optimized properties for specific devices. The experimental characterization of the synthesized materials then provides crucial feedback to refine and improve the computational models.

| Integrated Approach | Application | Outcome |

| DFT and Experimental Catalysis | Catalyst Design | Rationalization of stereoselectivity, prediction of catalytic performance. |

| QSAR Modeling | Polymer Science | Prediction of polymer properties based on catalyst structure. |

| DFT and Spectroscopic Analysis | Materials Science | Prediction of electronic and optical properties for organic electronics. |

The continued development and application of these synergistic methodologies are expected to drive further innovation in the field of this compound chemistry, leading to the creation of new catalysts and materials with enhanced performance and functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.